molecular formula C15H17ClFN3O3 B15288054 N-Demethyl Norfloxacin Hydrochloride

N-Demethyl Norfloxacin Hydrochloride

Cat. No.: B15288054
M. Wt: 341.76 g/mol
InChI Key: DVJOUYGRHKMECT-UHFFFAOYSA-N
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Description

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Norfloxacin Hydrochloride involves the demethylation of Norfloxacin. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Norfloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-Demethyl Norfloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .

Properties

Molecular Formula

C15H17ClFN3O3

Molecular Weight

341.76 g/mol

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H

InChI Key

DVJOUYGRHKMECT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl

Origin of Product

United States

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